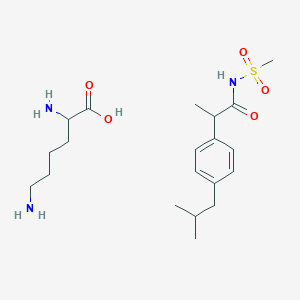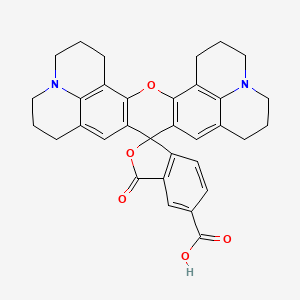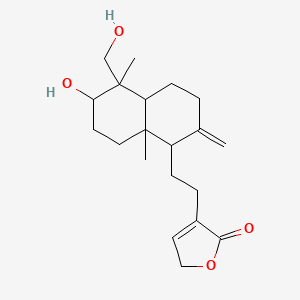![molecular formula C5H13BClNO4S B8082223 [2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride](/img/structure/B8082223.png)
[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” involves multiple steps, each requiring specific reaction conditions. Traditional methods include the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method . These methods are tailored to achieve high purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced preparation methods. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and functionality, making them valuable for further applications .
Scientific Research Applications
“[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic uses, while in industry, it is utilized in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” involves its interaction with specific molecular targets and pathways. These interactions lead to changes in cellular processes, which can be harnessed for therapeutic or industrial purposes. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride” include those with analogous chemical structures and properties. These compounds often share similar applications and mechanisms of action but may differ in their efficacy or specificity .
Uniqueness: What sets “this compound” apart from its similar counterparts is its unique combination of stability, reactivity, and versatility. These attributes make it a valuable compound for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPYJLCQYMAXGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)[NH3+])(O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSCC(C(=O)O)[NH3+])(O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
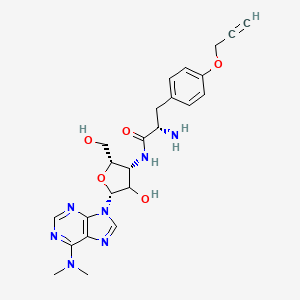
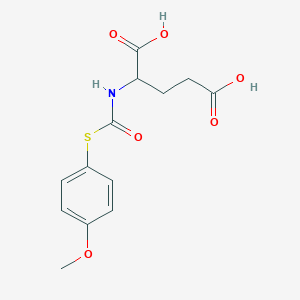
![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B8082176.png)
![(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol](/img/structure/B8082178.png)
![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B8082185.png)
![(3S)-N-[3-Hydroxy-5-[(1,4,5,6-tetrahydro-5-hydroxy-2-pyriMidinyl)aMino] benzoyl]glycyl-3-(3-broMo-5-t-butylphenyl)-beta-alanine](/img/structure/B8082187.png)
![3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B8082195.png)
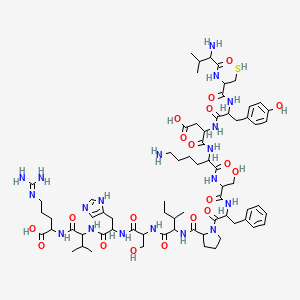
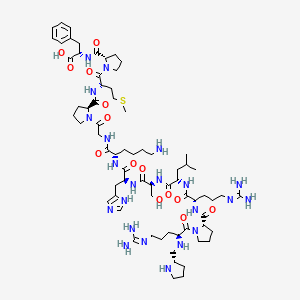
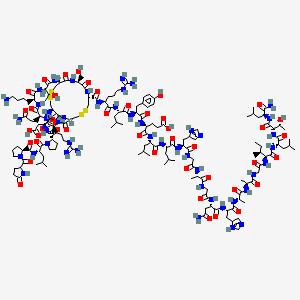
![[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide](/img/structure/B8082231.png)
